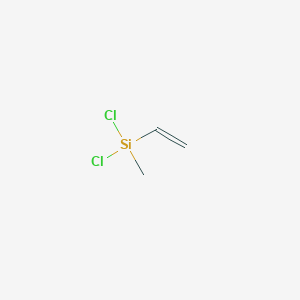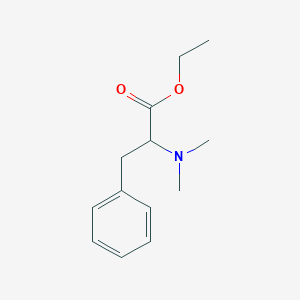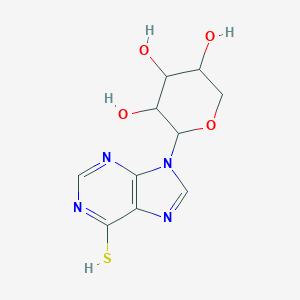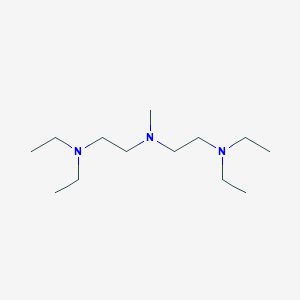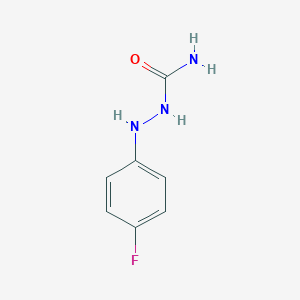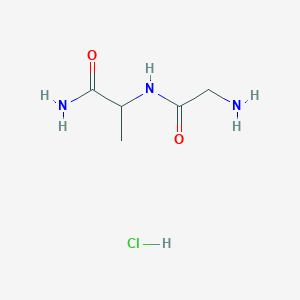
(S)-2-(2-Aminoacetamido)propanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
-(S)-2-(2-Aminoacetamido)propanamide hydrochloride, also known as S-2-Aminoacetamido-2-propanamide hydrochloride, is a white crystalline solid that is used in scientific research. It is an acid chloride salt of the amino acid-based amide S-2-Aminoacetamido-2-propanamide and is widely used in laboratory experiments for its biochemical and physiological effects. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as potential future directions.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (S)-2-(2-Aminoacetamido)propanamide hydrochloride involves the reaction of (S)-2-Amino-1-propanol with N,N-Dimethylacrylamide to form (S)-2-(Dimethylamino)-1-propanol. This intermediate is then reacted with chloroacetyl chloride to form (S)-2-Chloro-N,N-dimethylamino-1-propanol. The final step involves the reaction of (S)-2-Chloro-N,N-dimethylamino-1-propanol with glycine ethyl ester hydrochloride to form (S)-2-(2-Aminoacetamido)propanamide hydrochloride.
Starting Materials
(S)-2-Amino-1-propanol, N,N-Dimethylacrylamide, Chloroacetyl chloride, Glycine ethyl ester hydrochloride
Reaction
(S)-2-Amino-1-propanol + N,N-Dimethylacrylamide, In the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent, such as dimethylformamide or dimethyl sulfoxide., (S)-2-(Dimethylamino)-1-propanol.
(S)-2-(Dimethylamino)-1-propanol + Chloroacetyl chloride, In the presence of a base, such as triethylamine or pyridine, in an aprotic solvent, such as dichloromethane or chloroform., (S)-2-Chloro-N,N-dimethylamino-1-propanol.
(S)-2-Chloro-N,N-dimethylamino-1-propanol + Glycine ethyl ester hydrochloride, In the presence of a base, such as sodium carbonate or potassium carbonate, in an aprotic solvent, such as acetonitrile or dimethylformamide., (S)-2-(2-Aminoacetamido)propanamide hydrochloride.
作用機序
(S)-2-(2-Aminoacetamido)propanamide hydrochloridetamido-2-propanamide hydrochloride acts as an inhibitor of enzymes involved in signal transduction pathways. It binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity can be used to study the structure and function of proteins involved in signal transduction pathways.
生化学的および生理学的効果
(S)-2-(2-Aminoacetamido)propanamide hydrochloridetamido-2-propanamide hydrochloride has been shown to inhibit the activity of enzymes involved in signal transduction pathways. In addition, it has been shown to inhibit the activity of enzymes involved in the metabolism of amino acids, such as serine hydroxymethyltransferase, glycine decarboxylase, and serine dehydratase. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins, such as ribosomal protein S6 kinase.
実験室実験の利点と制限
(S)-2-(2-Aminoacetamido)propanamide hydrochloridetamido-2-propanamide hydrochloride has several advantages for use in laboratory experiments. It is a stable compound, with a long shelf-life, and is easy to prepare and store. It is also relatively non-toxic and does not interfere with other biological processes. However, it is not very soluble in water, and so it can be difficult to use in experiments that require aqueous solutions.
将来の方向性
(S)-2-(2-Aminoacetamido)propanamide hydrochloridetamido-2-propanamide hydrochloride has potential applications in drug development, as it can be used to study the structure and function of proteins involved in signal transduction pathways. It can also be used to study the role of amino acids in metabolic pathways, as well as the inhibition of enzymes involved in the synthesis of proteins. In addition, it has potential applications in the development of new treatments for diseases, such as cancer, as it can be used to inhibit the activity of enzymes involved in the metabolism of amino acids. Finally, it could be used in the development of new diagnostic tools, as it can be used to study the structure and function of proteins involved in signal transduction pathways.
科学的研究の応用
(S)-2-(2-Aminoacetamido)propanamide hydrochloridetamido-2-propanamide hydrochloride has been used in a variety of scientific research applications, including studies of enzyme kinetics and protein structure, as well as in drug development. It has also been used in studies of the structure and function of proteins involved in signal transduction pathways, as well as in studies of the role of amino acids in metabolic pathways.
特性
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2.ClH/c1-3(5(7)10)8-4(9)2-6;/h3H,2,6H2,1H3,(H2,7,10)(H,8,9);1H/t3-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMHRZQCACUPFQ-DFWYDOINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-Aminoacetamido)propanamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

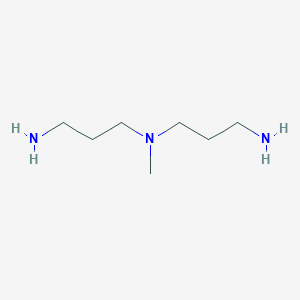
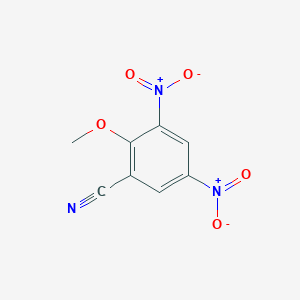
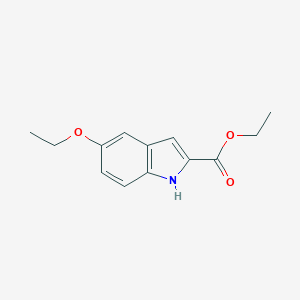
![1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one](/img/structure/B90878.png)
![Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B90880.png)


![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)
